ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate
CAS No.: 886893-69-2
Cat. No.: VC11919468
Molecular Formula: C23H18FN3O5S2
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-[3-(4-fluorobenzenesulfonamido)benzamido]-1,3-benzothiazole-6-carboxylate - 886893-69-2](/images/structure/VC11919468.png)
Specification
CAS No. | 886893-69-2 |
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Molecular Formula | C23H18FN3O5S2 |
Molecular Weight | 499.5 g/mol |
IUPAC Name | ethyl 2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1,3-benzothiazole-6-carboxylate |
Standard InChI | InChI=1S/C23H18FN3O5S2/c1-2-32-22(29)15-6-11-19-20(13-15)33-23(25-19)26-21(28)14-4-3-5-17(12-14)27-34(30,31)18-9-7-16(24)8-10-18/h3-13,27H,2H2,1H3,(H,25,26,28) |
Standard InChI Key | FQRIYLCVFYSIDW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises:
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1,3-Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.
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Ethyl carboxylate group (position 6): Introduces hydrophilicity and potential for hydrolytic activation.
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Benzamido group (position 2): Provides a planar aromatic system for π-π stacking interactions.
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4-Fluorobenzenesulfonamido substituent (meta to benzamide): Enhances binding affinity through sulfonamide’s hydrogen-bonding capacity and fluorine’s electronegativity .
Key Physicochemical Parameters
The fluorinated sulfonamide group contributes to moderate lipophilicity, aligning with drug-like properties, while the ethyl carboxylate may improve solubility in polar solvents .
Synthesis and Structural Elaboration
Retrosynthetic Analysis
The compound is synthesized through sequential functionalization of a benzothiazole precursor:
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Core formation: Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6) serves as the starting material .
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Acylation at position 2: Reaction with 3-nitrobenzoyl chloride, followed by nitro reduction to yield 3-aminobenzamido intermediate.
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Sulfonylation: Introduction of 4-fluorobenzenesulfonyl chloride to the aniline group .
Key Synthetic Steps
Step 1: Alkylation of Benzothiazole Core
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is alkylated using potassium carbonate in DMF with isobutyl bromide, achieving yields up to 94.7% under optimized conditions .
Step 2: Acylation with 3-Nitrobenzoyl Chloride
The amine at position 2 undergoes acylation in anhydrous DCM with HATU as a coupling agent, yielding the nitro intermediate (reported yield: 72% for analogous reactions) .
Step 3: Nitro Reduction and Sulfonylation
Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to aniline, which is subsequently sulfonylated with 4-fluorobenzenesulfonyl chloride in pyridine (yield: ~85%) .
Structure-Activity Relationships (SAR)
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Fluorine substitution: Meta-fluorine on the benzenesulfonamide improves metabolic stability and target affinity .
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Ethyl carboxylate: Hydrolyzes in vivo to the carboxylic acid, potentially enhancing water solubility and tissue penetration .
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Benzamido linkage: Planar structure facilitates intercalation into DNA or enzyme active sites .
Toxicological and ADME Profiles
Applications in Drug Development
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